2,6-Dioxocyclohexanecarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

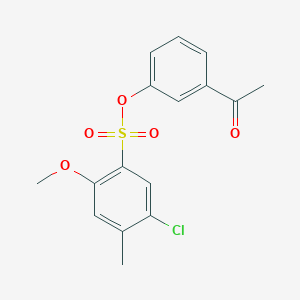

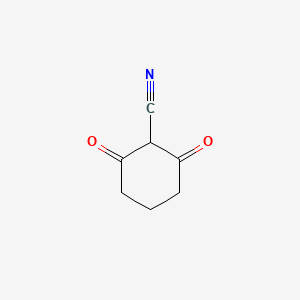

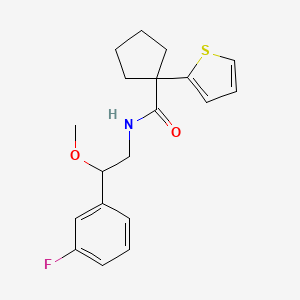

2,6-Dioxocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,6-Dioxocyclohexanecarbonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation provided by chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxocyclohexanecarbonitrile, such as its melting point, boiling point, and density, can be found in the documentation provided by chemical suppliers .科学研究应用

Organometallic Chemistry and Complex Synthesis

Research on 2,6-Dioxocyclohexanecarbonitrile has led to insights in organometallic chemistry. Yalpani et al. (1982) discovered that hexaethylidenecyclohexane, a related compound, reacts with chromium tricarbonyl-triacetonitrile to form complex structures useful in the synthesis of organic compounds (Yalpani et al., 1982).

Electrocatalysis

Ranganathan et al. (1999) studied the effects of various solvents including cyclohexane on the electrocatalysis properties of glassy carbon electrodes. This research has implications for understanding how 2,6-Dioxocyclohexanecarbonitrile might interact in similar electrochemical environments (Ranganathan et al., 1999).

Asymmetric Synthesis

Jang et al. (2015) developed an asymmetric synthetic protocol using 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones and 2-alkylidenemalononitriles, which can lead to the creation of compounds structurally similar to 2,6-Dioxocyclohexanecarbonitrile. This process is important for synthesizing chiral cyclohexane analogs (Jang et al., 2015).

Catalytic Processes

The work by Fusco and Lattanzi (2011) on the synthesis of cyclohexanone derivatives through double Michael addition highlights the potential of 2,6-Dioxocyclohexanecarbonitrile in catalytic processes (Fusco & Lattanzi, 2011).

Anion Receptor Applications

Sessler et al. (2004) synthesized a diamidopyridinedipyrromethane macrocycle with high selectivity for specific anions. This research is relevant for understanding the binding properties of similar cyclic compounds like 2,6-Dioxocyclohexanecarbonitrile (Sessler et al., 2004).

Photocatalysis

Zhou et al. (2006) explored the photocatalytic properties of tricarbonyl(η5-cyclohexadienyl)manganese complexes, offering insights into the light-induced chemical reactions relevant to 2,6-Dioxocyclohexanecarbonitrile (Zhou et al., 2006).

Dioxygen Activation in Organic Synthesis

Rydel-Ciszek et al. (2023) investigated the use of dioxygen in the oxidation of cyclohexene, which relates to the potential applications of 2,6-Dioxocyclohexanecarbonitrile in similar oxidation reactions (Rydel-Ciszek et al., 2023).

安全和危害

属性

IUPAC Name |

2,6-dioxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSUSVSHXVOWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxocyclohexanecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)

![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)

![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)